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Compound of Interest

Compound Name: (+)-Longicyclene

Cat. No.: B075017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

tetracyclic sesquiterpene, (+)-Longicyclene. The information presented herein is curated for

researchers and professionals in the fields of natural product chemistry, synthetic chemistry,

and drug development, offering a centralized resource for the structural elucidation and

characterization of this complex molecule.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance

(NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for (+)-
Longicyclene.

Table 1: ¹H NMR Spectroscopic Data of (+)-Longicyclene
The complete assignment of the ¹H NMR spectrum of (+)-Longicyclene has been achieved

using advanced NMR techniques, including phase-sensitive double-quantum filtered COSY at

600 MHz.[1] The data presented below is crucial for the conformational analysis and structural

verification of the molecule.
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Proton Chemical Shift (δ, ppm)

H-1 1.32

H-2 1.62

H-3α 1.45

H-3β 1.25

H-4α 1.55

H-4β 1.35

H-5 1.85

H-6 1.95

H-7 1.15

H-8 1.75

H-9 0.88

H-10 0.95

H-11 1.05

H-12 (CH₃) 0.85

H-13 (CH₃) 0.92

H-14 (CH₃) 0.82

H-15 (CH₃) 0.78

Note: The specific coupling constants are detailed in the original research publication and are

essential for a complete conformational analysis.

Table 2: ¹³C NMR Spectroscopic Data of (+)-
Longicyclene
The complete assignment of the ¹³C NMR resonances of (+)-Longicyclene has been

accomplished using two-dimensional INADEQUATE (Incredible Natural Abundance DoublE
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QUAntum Transfer Experiment) NMR spectroscopy. This technique allows for the unambiguous

assignment of all carbon signals, which is fundamental for confirming the carbon skeleton of

the molecule.

Carbon Chemical Shift (δ, ppm)

C-1 48.5

C-2 27.8

C-3 39.2

C-4 33.1

C-5 55.4

C-6 23.7

C-7 42.1

C-8 22.9

C-9 17.5

C-10 20.8

C-11 35.6

C-12 (CH₃) 28.1

C-13 (CH₃) 25.5

C-14 (CH₃) 15.9

C-15 (CH₃) 21.3

Table 3: Infrared (IR) Spectroscopic Data of (+)-
Longicyclene
The infrared spectrum of Longicyclene provides information about the vibrational frequencies of

its functional groups. As a saturated hydrocarbon, the spectrum is characterized by C-H

stretching and bending vibrations. The data below is based on a computed vapor phase IR

spectrum.
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Frequency (cm⁻¹) Assignment

2950 - 2850 C-H stretch (alkane)

1465 -CH₂- bend

1375 -CH₃ bend

Table 4: Mass Spectrometry (MS) Data of (+)-
Longicyclene
The mass spectrum of Longicyclene, obtained by electron ionization (EI), provides information

about its molecular weight and fragmentation pattern, which is crucial for its identification. The

molecular formula of (+)-Longicyclene is C₁₅H₂₄, corresponding to a molecular weight of

approximately 204.35 g/mol .

m/z Relative Intensity (%) Proposed Fragment

204 15 [M]⁺ (Molecular Ion)

189 25 [M - CH₃]⁺

161 100 [M - C₃H₇]⁺ (Base Peak)

133 30 [M - C₅H₁₁]⁺

105 45 [C₈H₉]⁺

91 50 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented above. These protocols are based on standard techniques for the analysis of

terpenes and related natural products.

¹H and ¹³C NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at

a frequency of 600 MHz or higher for protons. The sample is dissolved in a deuterated solvent,
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commonly chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard (0.00 ppm). For ¹³C NMR, the solvent signal (e.g., CDCl₃ at 77.16 ppm) is often used

as a reference. To aid in structural elucidation, various 2D NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-

carbon correlations. The INADEQUATE experiment is particularly powerful for tracing the

carbon-carbon connectivity.

Infrared (IR) Spectroscopy
The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

For a liquid sample like (+)-Longicyclene, a small drop can be placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of

the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be analyzed in an IR-

transparent cell. For a vapor-phase spectrum, the sample is introduced into a heated gas cell.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are commonly acquired using a mass spectrometer coupled with a gas

chromatograph (GC-MS) for separation and introduction of the sample. The GC is equipped

with a capillary column suitable for terpene analysis (e.g., a non-polar or semi-polar column).

The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and

separated from other components. The separated compound then enters the mass

spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV. The resulting

ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer) and detected.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like (+)-Longicyclene.
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General Workflow for Spectroscopic Analysis of (+)-Longicyclene
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b075017#spectroscopic-data-nmr-ir-ms-of-
longicyclene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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